2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the bromophenyl group, and the construction of the pyrazolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, the compound may interact with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrazolone derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of 2-(1,3-Benzothiazol-2-YL)-4-[(4-bromophenyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrF3N4OS/c1-10(24-12-8-6-11(20)7-9-12)15-16(19(21,22)23)26-27(17(15)28)18-25-13-4-2-3-5-14(13)29-18/h2-9,26H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNNSVJFNNNVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)Br)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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